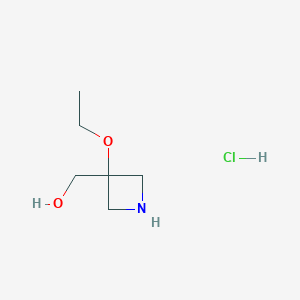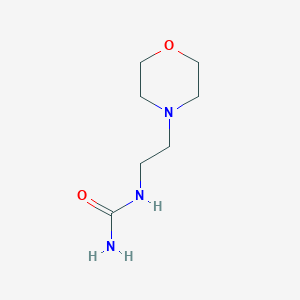![molecular formula C23H22N4O4 B2953235 1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034283-56-0](/img/structure/B2953235.png)
1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzo[d]isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It has been synthesized as part of a new class of antimicrobial and antioxidant agents .
Synthesis Analysis
The synthesis of this compound involves a simple and efficient method . The compounds were characterized by spectral data of IR, 1H, 13C NMR, and mass spectra . The synthetic strategies include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a benzo[d]isoxazol scaffold . The structure-based design, synthesis, and evaluation of this compound have been carried out .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .科学的研究の応用
Synthesis and Antimicrobial Evaluation
A study by Jat, Salvi, Talesara, and Joshi (2006) details the synthesis of various derivatives of thiazolidine-2,4-dione, including compounds similar to the one . These compounds have been evaluated for their antibacterial and antifungal activities against organisms like B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans (Jat et al., 2006).
Enantiomeric Separation in Drug Research
Overbeke et al. (1997) researched the liquid chromatographic resolution of drugs with a piperidine-2,6-dione structure, highlighting the relevance of such compounds in drug research and development (Overbeke et al., 1997).
Anticonvulsant Activities
Malik, Ahuja, Sahu, and Khan (2014) designed and synthesized derivatives of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione and evaluated their anticonvulsant activities. This study signifies the potential therapeutic applications of such compounds (Malik et al., 2014).
Synthesis Under Microwave Irradiation
Yang, Chen, Chen, and Zheng (2003) demonstrated a solvent-free synthesis of benzylidenethiazolidine-2,4-diones under microwave irradiation, a method that could be applicable to the synthesis of compounds like the one (Yang et al., 2003).
Ultrasound-Assisted Synthesis
Chen et al. (2016) explored ultrasound-assisted synthesis in the creation of benzimidazo[2,1-b]quinazolin-1(1H)-ones, showcasing advanced techniques that could be applied to the synthesis of similar compounds (Chen et al., 2016).
Antibacterial and Antifungal Agents
Kendre, Landge, and Bhusare (2015) synthesized derivatives with antimicrobial properties, again emphasizing the potential of such compounds in pharmaceutical applications (Kendre et al., 2015).
Safety and Hazards
将来の方向性
The future directions for this compound could involve further exploration of its antimicrobial and antioxidant properties . Additionally, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
特性
IUPAC Name |
1-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-21(14-19-18-8-4-5-9-20(18)31-24-19)25-12-10-16(11-13-25)26-15-22(29)27(23(26)30)17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJWYYMRVZMECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



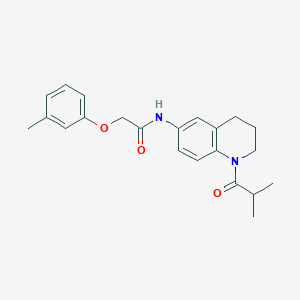
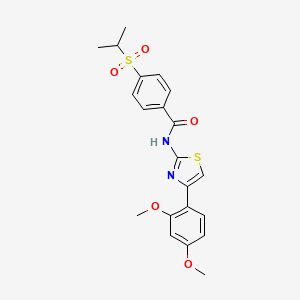

![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2953162.png)
![1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2953163.png)
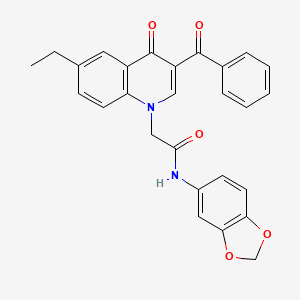
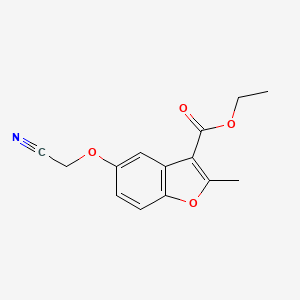
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2953169.png)
